molecular formula C11H18N2O3S B7868694 4-Amino-N-isobutyl-2-methoxybenzenesulfonamide

4-Amino-N-isobutyl-2-methoxybenzenesulfonamide

Cat. No.: B7868694
M. Wt: 258.34 g/mol
InChI Key: ONJJHLBCVBLICB-UHFFFAOYSA-N
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Description

Contextualization within Sulfonamide Chemistry and its Broader Research Significance

The sulfonamide functional group, -S(=O)₂-NR₂, is the cornerstone of a large and diverse family of compounds that have had a profound impact on medicine and chemical research. nih.gov Historically, the discovery of sulfonamides as antimicrobial agents in the 1930s marked a pivotal moment in the history of medicine, heralding the dawn of the antibiotic era. nih.govbrill.com The initial breakthrough came with the discovery of Prontosil, a precursor to the active compound sulfanilamide (B372717) (4-aminobenzenesulfonamide). nih.gov This discovery opened the door to the synthesis of a vast array of sulfonamide derivatives with a wide spectrum of therapeutic applications.

The research significance of sulfonamides extends far beyond their antibacterial properties. They are investigated for a multitude of biological activities, making them a versatile scaffold in medicinal chemistry. evitachem.com The general structure of a sulfonamide, with its central benzenesulfonamide (B165840) core, allows for modifications at the amino group (N¹) and the amide group (N⁴), leading to compounds with tailored properties. This adaptability has led to the development of sulfonamides as diuretics, antidiabetic agents, and even as components in materials science. The academic interest in sulfonamides remains high due to their continued relevance in the development of new therapeutic agents that can address challenges such as antibiotic resistance.

Historical Trajectory and Initial Discoveries Pertaining to the 4-Amino-N-isobutyl-2-methoxybenzenesulfonamide Scaffold and its Analogues

The historical journey of sulfonamides began with the work of German chemist Paul Ehrlich, whose research on selective staining of tissues laid the groundwork for the concept of "magic bullets" – compounds that could target pathogens without harming the host. This line of inquiry was further advanced at Bayer, leading to the synthesis of Prontosil. French researchers at the Pasteur Institute later demonstrated that Prontosil was metabolized in the body to release the active antibacterial agent, sulfanilamide. nih.gov This discovery was a crucial turning point, as it shifted the focus to the synthesis and study of sulfanilamide and its derivatives.

While specific historical records detailing the first synthesis or discovery of this compound are not readily found in prominent historical accounts of medicinal chemistry, its structure can be seen as a logical extension of the early exploration of sulfanilamide analogs. Researchers systematically modified the sulfanilamide scaffold to improve its efficacy, broaden its spectrum of activity, and alter its pharmacokinetic properties. The introduction of an N-isobutyl group and a methoxy (B1213986) group on the benzene (B151609) ring represents such modifications, aimed at potentially enhancing lipophilicity and altering the electronic properties of the molecule, which in turn could influence its biological activity and interactions with molecular targets. The synthesis of various N-substituted 4-aminobenzenesulfonamides has been a continuous area of research since the initial discoveries. google.com

Distinctive Structural Features and their Theoretical Implications for Molecular Interactions

The chemical structure of this compound is characterized by several key features that have theoretical implications for its molecular interactions. These features include the 4-amino group, the 2-methoxy group, and the N-isobutyl group, all attached to the central benzenesulfonamide core.

The 4-amino group is a critical feature of many biologically active sulfonamides. It is known to be important for the antibacterial activity of sulfanilamide and its derivatives, as it mimics the structure of para-aminobenzoic acid (PABA), a crucial substrate in the bacterial synthesis of folic acid. By competitively inhibiting the enzyme dihydropteroate (B1496061) synthase, these sulfonamides disrupt folic acid synthesis, thereby halting bacterial growth.

The 2-methoxy group on the benzene ring is an electron-donating group. Its presence can influence the electronic distribution of the aromatic ring and the acidity of the sulfonamide N-H proton. This can, in turn, affect the compound's binding affinity to its target proteins and its pharmacokinetic properties, such as its ability to cross biological membranes. The methoxy group can also participate in hydrogen bonding, further influencing its interaction with biological macromolecules.

The N-isobutyl group attached to the sulfonamide nitrogen is a non-polar, aliphatic moiety. This group increases the lipophilicity of the molecule compared to unsubstituted sulfanilamide. This increased lipophilicity can have a significant impact on the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Theoretically, it could enhance membrane permeability and alter the compound's binding to hydrophobic pockets in proteins.

Table 1: Key Structural Features and Their Theoretical Implications

Structural FeatureChemical NatureTheoretical Implications for Molecular Interactions
4-Amino GroupBasic, Hydrogen Bond DonorPotential for mimicking endogenous substrates (e.g., PABA); formation of key hydrogen bonds with target proteins.
2-Methoxy GroupElectron-Donating, Hydrogen Bond AcceptorModulation of electronic properties of the aromatic ring; potential for hydrogen bonding; can influence metabolic stability.
N-Isobutyl GroupLipophilic, HydrophobicIncreased lipophilicity affecting ADME properties; potential for hydrophobic interactions within protein binding pockets.
Benzenesulfonamide CorePolar, Tetrahedral GeometryCentral scaffold for molecular recognition; provides hydrogen bond donors and acceptors; defines the spatial arrangement of substituents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-methoxy-N-(2-methylpropyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S/c1-8(2)7-13-17(14,15)11-5-4-9(12)6-10(11)16-3/h4-6,8,13H,7,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJJHLBCVBLICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=C(C=C(C=C1)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for 4 Amino N Isobutyl 2 Methoxybenzenesulfonamide and Its Analogues

Comprehensive Retrosynthetic Analysis of the 4-Amino-N-isobutyl-2-methoxybenzenesulfonamide Core

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. The most logical and widely practiced disconnection strategy for sulfonamides is the cleavage of the sulfur-nitrogen (S-N) bond.

Applying this to this compound, the primary disconnection breaks the S-N bond of the sulfonamide, yielding two key synthons:

Synthon A: A 4-amino-2-methoxybenzenesulfonyl cation equivalent.

Synthon B: An isobutylaminyl anion equivalent.

These synthons correspond to the following practical synthetic reagents:

Reagent A: 4-Amino-2-methoxybenzenesulfonyl chloride.

Reagent B: Isobutylamine.

Figure 1: Primary Retrosynthetic Disconnection

Further deconstruction of Reagent A is necessary. The sulfonyl chloride group is typically installed via chlorosulfonation of an activated aromatic ring. The amino and methoxy (B1213986) groups must be considered for their directing effects and potential need for protection. A common strategy involves starting with a precursor like 2-methoxy-4-nitroaniline (B147289). The synthesis would proceed through the following steps:

Protection: The amino group of 2-methoxy-4-nitroaniline could be protected (e.g., via acetylation) to prevent side reactions during chlorosulfonation.

Chlorosulfonation: Introduction of the -SO₂Cl group onto the aromatic ring. The methoxy and protected amino groups will direct this substitution.

Amination: Reaction of the resulting sulfonyl chloride with isobutylamine.

Reduction/Deprotection: Reduction of the nitro group to the primary amine and removal of the protecting group. The order of these final steps is critical to the success of the synthesis. google.com

An alternative route could start from 2-methoxyaniline (o-anisidine), involving acetylation, chlorosulfonation, nitration, amination with isobutylamine, reduction of the nitro group, and finally deacetylation. The sequence of these functional group interconversions is paramount for achieving the desired substitution pattern.

Classical and Contemporary Approaches to Sulfonamide Bond Formation

The creation of the sulfonamide bond is the pivotal step in the synthesis of this compound.

The most traditional and reliable method for forming sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine. libretexts.org This reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion.

The reaction produces hydrochloric acid (HCl) as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic. Therefore, the reaction is almost always conducted in the presence of a base to neutralize the HCl. Common bases include pyridine, triethylamine, or an excess of the amine reactant itself. While aliphatic amines are generally reactive, aromatic amines may require elevated temperatures due to their lower nucleophilicity. researchgate.netresearchgate.net

Table 1: Examples of Classical Sulfonamide Synthesis

Sulfonyl ChlorideAmineBase/ConditionsOutcome
Benzenesulfonyl chlorideMethanamineAqueous solutionForms N-methylbenzenesulfonamide. libretexts.org
p-Toluenesulfonyl chlorideVarious aliphatic/aromatic aminesSolvent-free, room temperatureGood to excellent yields for N-alkyl and N-arylsulfonamides. sci-hub.se
Arylsulfonyl chloridesAmino acidsAqueous Na₂CO₃High yields of N-sulfonylated amino acids. sci-hub.se
Substituted benzene (B151609) sulfonyl chloridesPrimary aminesAlkaline medium, <0°CEffective synthesis of various sulfonamide derivatives. uobabylon.edu.iqresearchgate.net

The strategic introduction and manipulation of the amino and methoxy groups on the benzene ring are crucial for the synthesis of the target molecule and its analogues.

Amino Group Introduction: A common and effective method for introducing an aromatic amino group is through the reduction of a nitro group. Nitration of an aromatic ring is a standard electrophilic aromatic substitution, and the resulting nitro group can be readily reduced to an amine using various reagents, such as tin or iron in acidic media (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation (H₂/Pd-C). The amino group itself is often protected, typically as an acetamide, during harsh reaction conditions like chlorosulfonation to prevent undesired side reactions. google.com This protecting group can be removed later via acidic or basic hydrolysis.

Methoxy Group Introduction: The methoxy group is usually incorporated by starting with a precursor that already contains it, such as 2-methoxyphenol or 2-methoxyaniline. If starting from a phenol (B47542), the methoxy group can be introduced via a Williamson ether synthesis, which involves deprotonating the phenol with a base (e.g., NaH) followed by reaction with a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄).

The relative timing of these functional group manipulations is critical. For instance, the strong ortho-, para-directing and activating nature of the methoxy group and the (protected) amino group must be leveraged to control the regioselectivity of the chlorosulfonation and any other electrophilic aromatic substitution steps.

While this compound itself is achiral, the synthesis of chiral analogues is of significant interest, particularly for pharmaceutical applications. Chirality can be introduced at the N-substituent or, in more complex systems, can result in atropisomerism. researchgate.net

Use of Chiral Building Blocks: The most direct method is to react the achiral 4-amino-2-methoxybenzenesulfonyl chloride with a commercially available, enantiopure amine (e.g., (R)- or (S)-1-phenylethylamine) instead of isobutylamine. This creates a diastereomeric mixture if another chiral center is present or a single enantiomer if it's the only one. The synthesis of (1S)-(+)-10-Camphorsulfonamide from natural camphor (B46023) is a classic example of creating a chiral sulfonamide that can then be used as a chiral auxiliary. drexel.edu

Asymmetric Catalysis: More advanced methods employ chiral catalysts to induce stereoselectivity. For example, P-chiral N-phosphoryl sulfonamide Brønsted acids have been developed as powerful organocatalysts for asymmetric transfer hydrogenation reactions, which could be used to create a chiral center in a precursor molecule. mcgill.ca

Resolution of Racemates: In some cases, a racemic mixture of a chiral sulfonamide can be synthesized and then separated into its constituent enantiomers through techniques like chiral chromatography or crystallization with a chiral resolving agent.

Modern methods for the stereoselective synthesis of chiral sulfinyl compounds, which are precursors to some chiral sulfur-containing structures, have also been extensively reviewed and can be adapted for complex targets. acs.orgnih.gov

Advanced Synthetic Protocols and Green Chemistry Principles in Sulfonamide Synthesis

Recent advancements have focused on developing more efficient, safer, and environmentally friendly methods for sulfonamide synthesis, moving away from the limitations of classical approaches.

Catalytic systems offer milder reaction conditions, broader functional group tolerance, and novel reaction pathways.

Palladium-Catalyzed Chlorosulfonylation: One significant drawback of the classical method is the harshness of chlorosulfonic acid. A milder alternative involves the palladium-catalyzed coupling of arylboronic acids with a sulfur dioxide source, which generates an arylsulfonyl chloride intermediate that can be used directly for amination. nih.gov

Photoredox and Copper Co-catalysis: A cutting-edge, single-step method utilizes synergetic photoredox and copper catalysis to construct sulfonamides from three components: an aryl radical precursor, an amine, and a sulfur dioxide source (like DABSO). acs.org This approach functions at room temperature and shows remarkable functional group compatibility, even with traditionally unreactive electron-deficient amines.

Oxidative S-N Coupling: Direct oxidative coupling of thiols and amines provides another route that avoids sulfonyl chloride intermediates. rsc.org These reactions can be catalyzed by various systems, including copper salts or hypervalent iodine reagents, to form the S-N bond directly. rsc.orgthieme-connect.com

Table 2: Comparison of Sulfonamide Synthesis Methodologies

MethodTypical ReagentsAdvantagesDisadvantages
Classical (Sulfonyl Chloride + Amine)R-SO₂Cl, R'-NH₂, BaseReliable, well-established, high yields. libretexts.orgRequires harsh preparation of sulfonyl chloride, limited functional group tolerance. nih.gov
Pd-Catalyzed CouplingAr-B(OH)₂, SO₂, AmineMild conditions, avoids chlorosulfonic acid, good functional group tolerance. nih.govRequires pre-functionalized starting materials (boronic acids), catalyst cost.
Photoredox/Cu CatalysisAryl precursor, SO₂, AmineRoom temperature, broad scope (including difficult amines), one-pot. acs.orgRequires specialized photocatalyst and light source.
MechanosynthesisDisulfides, NaOCl·5H₂O, AmineSolvent-free, cost-effective, environmentally friendly. rsc.orgRequires specialized ball-milling equipment.

These advanced protocols align with the principles of green chemistry by minimizing waste, avoiding hazardous reagents, and improving energy efficiency. tandfonline.com The use of sustainable solvents like water, polyethylene (B3416737) glycol (PEG), or deep eutectic solvents (DESs) has been shown to be effective for sulfonamide synthesis, often with simplified product isolation via filtration. researchgate.netsci-hub.sersc.org Furthermore, solvent-free methods, such as mechanochemical synthesis in a ball mill, represent a significant step towards environmentally benign chemical production. rsc.org

Solvent-Free and Aqueous Medium Synthesis Techniques

The pursuit of green chemistry has led to the development of synthetic methodologies that minimize or eliminate the use of hazardous organic solvents. For sulfonamides, aqueous-based and solvent-free approaches are notable advancements.

Aqueous Medium Synthesis: The synthesis of benzenesulfonamide (B165840) derivatives has been effectively demonstrated in water-based reaction environments. mdpi.comnih.gov One established method involves the reaction of a sulfonyl chloride with an appropriate amine in an aqueous medium. For instance, the synthesis of sulfonamide carboxylic acid derivatives is achieved by adding a sulfonyl chloride to an aqueous mixture containing an amino acid and sodium carbonate at 0 °C. mdpi.com The reaction proceeds at room temperature, and upon completion, the product is precipitated by acidification, collected by filtration, and washed with water. mdpi.com This approach not only eliminates the need for toxic organic solvents and bases but also simplifies product isolation, often requiring only filtration. mdpi.com

In the synthesis of N-substituted-β-alanine derivatives, 4-aminobenzene-1-sulfonamide can be reacted with acrylic acid directly in an aqueous solution, showcasing a clean and efficient pathway. nih.gov Similarly, reactions for creating triazinyl-substituted aminobenzenesulfonamide conjugates have been optimized in water. These procedures involve stirring the precursor reactants in water at room temperature, followed by the addition of an aqueous solution of sodium carbonate or sodium bicarbonate to facilitate the reaction. researchgate.net

Solvent-Free Synthesis: Solvent-free reaction conditions represent another significant green chemistry approach. Research has demonstrated the successful synthesis of sulfonamides from N-silylamines and sulfonyl chlorides without the use of any solvent. nih.gov In one example, equimolar amounts of the reactants were combined and heated, and upon completion, the byproduct (trimethylsilyl chloride) was removed, yielding the pure sulfonamide product. nih.gov This method is efficient and minimizes waste. Other solvent-free strategies include mechanochemical approaches, such as ball milling, which can generate sulfonyl chlorides in situ for subsequent reaction. thieme-connect.com Additionally, methods utilizing anhydrous sodium carbonate or potassium carbonate have been developed to prevent byproduct formation in the absence of a solvent. researchgate.net

Purification and Isolation Methodologies for Research-Grade Compounds

Achieving the high purity required for research-grade compounds necessitates robust purification and isolation techniques. For this compound and its analogues, a combination of crystallization, chromatography, and extraction is employed.

Crystallization: Crystallization is a primary method for purifying solid organic compounds. researchgate.netnih.gov The selection of an appropriate solvent system is critical, as the target compound should have high solubility at elevated temperatures and low solubility at cooler temperatures. bellevuecollege.edu For sulfonamide derivatives, high-quality single crystals suitable for X-ray diffraction analysis have been obtained through slow evaporation from various solvent systems. Common solvent mixtures include ethanol/butanol, acetonitrile (B52724), and ethyl acetate (B1210297)/n-hexane. mdpi.comgoogle.com

The process typically involves dissolving the crude sulfonamide in a minimum amount of a hot solvent. google.com To remove insoluble impurities or colored materials, the hot solution may be treated with activated charcoal and clarified through filtration. google.com The filtrate is then allowed to cool slowly and without agitation to promote the formation of well-defined, pure crystals. google.com The purified crystals are subsequently isolated by filtration, washed with a small amount of cold solvent, and dried. google.comgoogle.com

Chromatographic Methods: Chromatography is indispensable for the separation and purification of complex mixtures and for verifying the purity of synthesized compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the final purity assessment of research-grade sulfonamides. A common method involves using a Hydrophilic Interaction Liquid Chromatography (HILIC) column with a gradient elution system. researchgate.net The mobile phase typically consists of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile. researchgate.net Purity is often determined using a Diode-Array Detector (DAD) at a specific wavelength, such as 254 nm. researchgate.net

ParameterConditionReference
Column SeQuant® ZIC®-HILIC, 2.1 × 100 mm, 3.5 μm researchgate.net
Mobile Phase A 10 mM ammonium acetate (aq) + 0.1% acetic acid researchgate.net
Mobile Phase B 100% Acetonitrile researchgate.net
Gradient 95% B to 40% B over 20 minutes researchgate.net
Flow Rate 0.500 mL/min researchgate.net
Column Temp. 40 °C researchgate.net
Detection DAD at 254 nm researchgate.net

Extraction Techniques: Extraction methods are crucial for separating the target compound from reaction byproducts or complex sample matrices.

Solvent Extraction: This technique relies on the differential solubility of the compound in two immiscible liquid phases. After synthesis, a crude product mixture can be dissolved in a solvent like acetone (B3395972) and filtered to remove inorganic solids such as iron oxide. prepchem.com Subsequent evaporation of the solvent yields the sulfonamide. prepchem.com For purification, the sulfonamide can be extracted from an acidic solution into an organic solvent like ethyl acetate after adjusting the pH. google.com

Solid-Phase Extraction (SPE): SPE is a powerful technique for sample clean-up and pre-concentration. google.com A general procedure for extracting sulfonamides involves passing a sample solution through a conditioned SPE cartridge. The cartridge is then washed to remove impurities, and the retained sulfonamide is eluted with a suitable solvent mixture. google.com

StepDescriptionReference
Sorbent Can be modified based on the specific properties of the sulfonamide analogue. google.com
Conditioning The cartridge is prepared by passing deionized water and a buffer solution (e.g., pH 6 phosphate (B84403) buffer). google.com
Loading The sample, buffered to an optimal pH, is passed through the cartridge at a controlled flow rate. google.com
Rinsing The cartridge is rinsed with a weak buffer (e.g., Tris-HCl) to remove loosely bound impurities. google.com
Elution The purified sulfonamide is desorbed and collected using an appropriate eluent (e.g., methanol-water). google.com

Molecular Design and Structure Activity Relationship Sar Studies of 4 Amino N Isobutyl 2 Methoxybenzenesulfonamide Derivatives

Systematic Exploration of Substituent Effects on Biological Activity Profiles

The biological activity of a compound is intricately linked to its three-dimensional structure and the physicochemical properties of its constituent functional groups. For 4-Amino-N-isobutyl-2-methoxybenzenesulfonamide, systematic modifications of its three key regions—the N-isobutyl moiety, the aromatic ring with its amino and methoxy (B1213986) substituents, and more distant parts of the molecule—can provide valuable insights into its SAR.

The N-isobutyl group of this compound extends into what is often termed the "tail" region of benzenesulfonamide-based inhibitors. This part of the molecule frequently interacts with hydrophobic pockets within the target's binding site. The size, shape, and lipophilicity of this group are critical for achieving potent and selective binding.

The impact of modifying the N-isobutyl group can be systematically studied by synthesizing analogs with varying alkyl substituents. Research on other N-substituted benzenesulfonamides has shown that both increasing and decreasing the alkyl chain length can significantly affect biological activity. For instance, a general trend observed in some series is that inhibitory activity increases with the length of the alkyl chain up to a certain point, after which it may decrease due to steric hindrance or unfavorable hydrophobic interactions.

To illustrate this, a hypothetical series of N-alkyl derivatives of 4-Amino-2-methoxybenzenesulfonamide and their corresponding inhibitory concentrations (IC₅₀) against a hypothetical enzyme target are presented in Table 1.

Compound IDN-SubstituentLipophilicity (cLogP)Hypothetical IC₅₀ (µM)Notes
1aMethyl1.550.2Small substituent, potentially weak hydrophobic interaction.
1bEthyl2.025.8Increased hydrophobic interaction leads to improved activity.
1cn-Propyl2.512.1Further enhancement of hydrophobic binding.
1dIsobutyl 2.8 5.5 Branched chain may provide optimal fit in the hydrophobic pocket.
1en-Butyl3.08.9Linear chain may be less optimal than a branched one.
1fCyclopentyl3.24.2Cyclic structure can enhance binding by restricting conformational freedom.
1gBenzyl3.515.7Bulky group may introduce steric clashes.

This table presents hypothetical data for illustrative purposes based on general SAR principles for benzenesulfonamide (B165840) derivatives.

As suggested by the hypothetical data, the branched isobutyl group may offer an optimal balance of size and shape for fitting into a specific hydrophobic pocket. The introduction of cyclic structures, such as a cyclopentyl group, can further enhance binding affinity by reducing the entropic penalty of binding.

The amino and methoxy groups on the aromatic ring of this compound play a crucial role in modulating the electronic properties of the molecule and can participate in direct interactions with the biological target. The 4-amino group is a strong electron-donating group, which can influence the pKa of the sulfonamide nitrogen and participate in hydrogen bonding. The 2-methoxy group, also electron-donating, can influence the orientation of the molecule within the binding site and may also form hydrogen bonds.

The electronic effects of these substituents can be probed by replacing them with groups of varying electronic properties (electron-donating or electron-withdrawing) and observing the impact on biological activity. For example, replacing the 4-amino group with a nitro group (electron-withdrawing) would significantly alter the electron density of the aromatic ring and likely change the binding mode and affinity.

Steric effects can be explored by introducing bulkier groups at these positions. For instance, replacing the 2-methoxy group with a larger ethoxy or isopropoxy group could lead to steric clashes with the target, resulting in reduced activity.

Table 2 illustrates a hypothetical SAR study of substitutions on the aromatic ring.

Compound ID4-Position Substituent2-Position SubstituentElectronic EffectHypothetical IC₅₀ (µM)Notes
2a-NH₂ -OCH₃ Strongly donating 5.5 Parent compound, potential for H-bonding and favorable electronics.
2b-H-OCH₃Moderately donating22.1Loss of H-bonding potential from the amino group.
2c-NO₂-OCH₃Strongly withdrawing>100Altered electronics are detrimental to activity.
2d-NH₂-HStrongly donating10.8Removal of the methoxy group may alter optimal positioning.
2e-NH₂-OC₂H₅Strongly donating18.4Increased steric bulk at the 2-position is unfavorable.
2f-N(CH₃)₂-OCH₃Strongly donating8.2Increased basicity and steric bulk at the 4-position with mixed effects.

This table presents hypothetical data for illustrative purposes based on general SAR principles for benzenesulfonamide derivatives.

For instance, acylation of the 4-amino group would introduce a new vector for interaction and alter the electronic properties of the ring. Similarly, introducing a small substituent, such as a fluorine atom, at the 5-position could induce a conformational change that improves the binding affinity.

Stereochemical Influence on Ligand-Target Interactions

Chirality plays a critical role in the interaction between a small molecule and its biological target. If the N-isobutyl group were to be replaced by a chiral moiety, such as a sec-butyl or 1-phenylethyl group, the resulting enantiomers would likely exhibit different biological activities. One enantiomer may fit optimally into the binding site, while the other may bind with lower affinity or not at all.

For example, if we consider the hypothetical replacement of the isobutyl group with a chiral 2-butanol (B46777) group, the (R)- and (S)-enantiomers could have significantly different potencies, as illustrated in the hypothetical data in Table 3.

Compound IDN-SubstituentStereochemistryHypothetical IC₅₀ (µM)Notes
3a(2-Butanol)(R)7.8The (R)-enantiomer may have a more favorable orientation in the binding site.
3b(2-Butanol)(S)45.3The (S)-enantiomer may experience steric clashes or suboptimal interactions.
3c(2-Butanol)Racemic26.5Activity reflects the mixture of the more active and less active enantiomers.

This table presents hypothetical data for illustrative purposes based on general SAR principles for benzenesulfonamide derivatives.

This highlights the importance of stereochemistry in drug design and the need to synthesize and test enantiomerically pure compounds to fully understand the SAR.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemotypes with improved properties while retaining the key pharmacophoric features of a lead compound.

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold that maintains a similar three-dimensional arrangement of the key interacting groups. For this compound, the benzenesulfonamide core could potentially be replaced by other acidic sulfonamide-mimicking scaffolds, such as a thiophenesulfonamide or a pyridinesulfonamide. This can lead to new intellectual property and may improve properties such as solubility or metabolic stability.

Bioisosteric replacement involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a new compound with similar biological activity. In the context of our lead molecule, several bioisosteric replacements could be considered:

The methoxy group could be replaced by other small, polar groups like a hydroxyl or a fluorine atom to probe the importance of hydrogen bonding and electronic effects.

The isobutyl group could be replaced by bioisosteres such as a cyclopropylmethyl or a tetrahydrofuranylmethyl group to explore different regions of the hydrophobic pocket.

The sulfonamide group itself can be replaced by other acidic functional groups like a carboxylic acid or a tetrazole, although this would represent a more significant structural change.

Mechanistic Investigations at the Molecular and Cellular Levels

Modulation of Cellular Pathways and Processes (in vitro studies)

Immunomodulatory Activity and Pathway Activation (e.g., NF-κB, ISRE)

Further research and publication in peer-reviewed journals are necessary to elucidate the specific mechanistic properties of 4-Amino-N-isobutyl-2-methoxybenzenesulfonamide.

Establishment of Structure-Mechanism Relationships

The specific structural features of this compound play a crucial role in its antimicrobial efficacy. The structure-mechanism relationship can be dissected by examining its core components: the 4-aminobenzenesulfonamide backbone and the N-isobutyl and 2-methoxy substituents.

The 4-aminobenzenesulfonamide core is the essential pharmacophore that mimics PABA. The para-amino group is critical for its ability to competitively bind to the DHPS enzyme.

The N-isobutyl group , an alkyl substituent on the sulfonamide nitrogen, influences the compound's physicochemical properties, such as its acidity (pKa) and lipophilicity. Research on various N-substituted sulfonamides has shown that these properties can significantly impact antimicrobial activity. The degree of ionization of the sulfonamide at physiological pH is a key determinant of its inhibitory action. While specific data on the N-isobutyl group's precise effect is not extensively documented for this particular molecule, it is understood that the nature of the N-substituent modulates the binding affinity to the DHPS active site and the compound's ability to penetrate the bacterial cell wall.

Structural Feature General Role in Antimicrobial Activity Inferred Contribution in this compound
4-Amino Group Essential for mimicking PABA and competitive inhibition of DHPS.Primary pharmacophoric group responsible for the fundamental antimicrobial mechanism.
Benzenesulfonamide (B165840) Core Provides the structural scaffold that presents the amino group in the correct orientation for enzyme binding.The foundational structure for competitive inhibition.
N-Substituent (Alkyl/Aryl) Modulates pKa, solubility, and protein binding. The nature of the substituent affects the potency of DHPS inhibition.The N-isobutyl group likely influences the compound's pKa and lipophilicity, which in turn affects its ability to penetrate bacterial cells and bind to DHPS.
Ring Substituents (e.g., Methoxy) Can influence the electronic environment of the molecule, affecting its pKa and binding affinity to the target enzyme.The 2-methoxy group may modulate the electronic properties of the benzene (B151609) ring, potentially enhancing the binding affinity to DHPS and influencing the overall antimicrobial spectrum.

Computational and Theoretical Chemistry Approaches

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with its target protein.

For 4-Amino-N-isobutyl-2-methoxybenzenesulfonamide, molecular docking simulations would be invaluable for identifying potential biological targets. By screening this compound against a library of protein structures, researchers could hypothesize its mechanism of action. For instance, docking studies on other sulfonamide derivatives have successfully predicted their interactions with enzymes like carbonic anhydrases and dihydrofolate reductase. A similar approach for this compound would involve preparing a 3D model of the compound and docking it into the active sites of various known drug targets. The resulting binding energies and interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) could then be used to rank potential targets and guide further experimental validation. However, at present, no such specific docking studies for this compound have been reported.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. These methods can provide deep insights into a molecule's stability, reactivity, and spectroscopic characteristics.

Applying quantum chemical calculations, such as Density Functional Theory (DFT), to this compound would allow for the determination of various molecular properties. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. The MEP map would reveal the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for understanding its interaction with biological macromolecules. While studies on other benzenesulfonamide (B165840) derivatives have utilized these methods to explain their chemical behavior, a specific quantum chemical analysis of this compound is not currently available in the scientific literature.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of molecules, allowing researchers to observe their motion and conformational changes over time. This technique is particularly useful for understanding the flexibility of a ligand and the stability of a ligand-protein complex.

For this compound, MD simulations could be used to explore its conformational landscape in different environments, such as in aqueous solution or when bound to a protein. By simulating the compound's movements, researchers can identify its most stable conformations and understand how it might adapt its shape to fit into a binding site. Furthermore, if a potential protein target is identified through molecular docking, MD simulations could be used to assess the stability of the predicted binding pose and to calculate the binding free energy more accurately. These simulations offer a powerful tool to complement and refine the static picture provided by molecular docking. To date, no published studies have reported the use of molecular dynamics simulations to investigate this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. QSAR models are valuable for predicting the activity of new, unsynthesized compounds and for optimizing the structure of lead compounds.

A QSAR study involving this compound would require a dataset of structurally related compounds with their corresponding measured biological activities against a specific target. By calculating various molecular descriptors (e.g., physicochemical, topological, and electronic) for each compound, a mathematical model can be developed to correlate these descriptors with the observed activity. Such a model could then be used to predict the activity of this compound and to design new analogs with potentially improved potency. While QSAR studies are common for many classes of therapeutic agents, including sulfonamides, a specific QSAR model that includes and provides predictive data for this compound has not been established.

Advanced Analytical Techniques for Characterization in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 4-Amino-N-isobutyl-2-methoxybenzenesulfonamide. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environment.

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the expected ¹H NMR spectrum would feature distinct signals corresponding to the aromatic, methoxy (B1213986), and isobutyl moieties. The aromatic protons would appear as a complex multiplet system due to the substitution pattern. The methoxy group would present as a sharp singlet, while the isobutyl group would show a characteristic pattern: a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons adjacent to the nitrogen. The protons on the amino and sulfonamide nitrogen atoms may appear as broad singlets.

¹³C NMR Spectroscopy maps the carbon skeleton of the molecule. A ¹³C NMR spectrum would display a unique signal for each chemically non-equivalent carbon atom. For this compound, distinct peaks are expected for the aromatic carbons (with shifts influenced by the amino, methoxy, and sulfonamide substituents), the methoxy carbon, and the three different carbons of the isobutyl group.

2D-NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), are used to establish connectivity. COSY spectra reveal proton-proton couplings, confirming the relationships between protons in the isobutyl group and within the aromatic ring. HSQC correlates protons directly to the carbons they are attached to, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the entire molecular structure. For instance, an HMBC experiment could show a correlation between the N-H proton of the sulfonamide and the methylene (CH₂) carbon of the isobutyl group, confirming their connection.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity (¹H NMR)
Aromatic CH6.2 - 7.6100 - 155Multiplet
Methoxy (OCH₃)~3.9~56Singlet
Sulfonamide NHBroad, variable-Broad Singlet
Amino (NH₂)Broad, variable-Broad Singlet
Isobutyl CH₂-N~2.8~55Doublet
Isobutyl CH~1.8~29Multiplet
Isobutyl CH₃~0.9~20Doublet

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. nih.gov For this compound (C₁₁H₁₈N₂O₃S), HRMS would be used to confirm the molecular formula by matching the experimentally measured mass of the molecular ion to its calculated exact mass.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. wikipedia.orgnationalmaglab.org In an MS/MS experiment, the molecular ion of the compound is selected (precursor ion) and then subjected to collision-induced dissociation (CID). nationalmaglab.org The resulting fragment ions (product ions) provide a "fingerprint" that is characteristic of the molecule's structure. wikipedia.orgnationalmaglab.org This fragmentation pattern helps to confirm the connectivity of the different parts of the molecule, such as the sulfonamide linkage and the nature of the substituents on the aromatic ring. nih.gov

Key fragmentations would likely involve:

Cleavage of the S-N bond.

Loss of the isobutyl group.

Loss of sulfur dioxide (SO₂).

Fragmentation of the methoxy- and amino-substituted phenyl ring.

Table 2: Predicted HRMS Data and Key MS/MS Fragments for this compound
ParameterPredicted ValueInformation Gained
Molecular FormulaC₁₁H₁₈N₂O₃SElemental Composition
Calculated Exact Mass (M)258.1038Confirmation of Molecular Formula
[M+H]⁺ Ionm/z 259.1111Molecular weight confirmation (positive ion mode)
Key Fragment 1[M - C₄H₉]⁺ (Loss of isobutyl)Presence of the N-isobutyl group
Key Fragment 2[C₇H₉NO₃S]⁺ (Benzenesulfonyl moiety)Identification of the substituted aromatic sulfonamide
Key Fragment 3[C₇H₈NO]⁺ (Loss of SO₂)Characteristic fragmentation of sulfonamides
Key Fragment 4[C₄H₁₀N]⁺ (Isobutylamine moiety)Identification of the amine substituent

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques are based on the principle that molecular bonds vibrate at specific, characteristic frequencies.

FT-IR Spectroscopy measures the absorption of infrared radiation by the molecule. The resulting spectrum shows absorption bands corresponding to the vibrational modes of different functional groups. For this compound, key characteristic bands would include:

N-H stretching vibrations from the primary amine (NH₂) and the secondary sulfonamide (N-H).

Asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group, which are typically strong and appear in a characteristic region of the spectrum.

C-H stretching from both the aromatic ring and the aliphatic isobutyl group.

C=C stretching within the aromatic ring.

C-O stretching from the methoxy group.

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar bonds, Raman spectroscopy provides excellent information about non-polar bonds and symmetric vibrations. The Raman spectrum would also confirm the presence of the aromatic ring and the sulfonamide group.

Table 3: Characteristic Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (FT-IR)Expected Wavenumber (cm⁻¹) (Raman)
Amine (N-H)Stretching3300 - 3500 (two bands)Weak
Sulfonamide (N-H)Stretching3200 - 3300Weak
Aliphatic (C-H)Stretching2850 - 3000Strong
Aromatic (C-H)Stretching3000 - 3100Strong
Aromatic (C=C)Stretching1450 - 1600Strong
Sulfonamide (S=O)Asymmetric Stretching1300 - 1350Medium
Sulfonamide (S=O)Symmetric Stretching1150 - 1180Strong
C-N StretchStretching1250 - 1350Weak
C-O Stretch (Methoxy)Stretching1000 - 1300 (often complex)Weak
S-N StretchStretching900 - 950Medium

Advanced Chromatographic Methods for Purity Assessment and Isolation (HPLC, GC-MS, TLC)

Chromatographic techniques are essential for separating the compound from impurities, assessing its purity, and for isolation during synthesis.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of non-volatile compounds like this compound. wu.ac.thresearchgate.net A reversed-phase HPLC method, typically using a C18 or C8 column, would be employed. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (like acetonitrile (B52724) or methanol) allows for the separation of the target compound from starting materials, by-products, and degradation products. Purity is assessed by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks, often using a UV detector set to a wavelength where the aromatic ring absorbs strongly. wu.ac.th

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of volatile compounds. researchgate.netnih.gov Due to the low volatility of this sulfonamide, derivatization would likely be required to convert the polar N-H groups into less polar, more volatile derivatives before injection into the GC. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass and fragmentation data for identification. nih.gov

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive method used to monitor the progress of chemical reactions and to get a quick assessment of a sample's purity. A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), which is then developed in a suitable mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexane). The separated spots are visualized, typically under UV light, allowing for a qualitative assessment of the number of components in the sample.

X-ray Crystallography for Ligand-Protein Complex Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule in its crystalline state. nih.gov In the context of drug discovery, this technique is paramount for visualizing how a ligand, such as this compound, binds to its biological target, typically a protein or enzyme. nih.gov

To achieve this, the purified protein is co-crystallized with the ligand, or the ligand is soaked into pre-existing protein crystals. These crystals are then exposed to an X-ray beam. The way the crystal diffracts the X-rays is recorded as a diffraction pattern. nih.gov From this pattern, an electron density map of the molecule can be calculated. By fitting the known atoms of the protein and the ligand into this map, a detailed 3D model of the ligand-protein complex is generated.

This model provides precise information on the ligand's binding orientation, its conformation, and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) it forms with amino acid residues in the protein's active site. nih.gov Such detailed structural insights are invaluable for understanding the basis of molecular recognition and for guiding the rational design of more potent and selective analogs.

Applications in Chemical Biology and Drug Discovery Research

Utility as Chemical Probes for Biological System Interrogation

A thorough review of scientific databases and chemical probe resources indicates that 4-Amino-N-isobutyl-2-methoxybenzenesulfonamide has not been characterized or utilized as a chemical probe for interrogating biological systems. Chemical probes are powerful small molecules designed with high selectivity and potency for a specific biological target, enabling the study of its function in cellular or organismal contexts. The development and validation of a chemical probe is a rigorous process, and there is no evidence in the available literature to suggest that this compound has undergone this level of scrutiny or has been employed for such purposes.

Role as Scaffold and Building Blocks in the Synthesis of More Complex Bioactive Molecules

The benzenesulfonamide (B165840) moiety is a well-established scaffold in medicinal chemistry, serving as a foundational structure for the synthesis of a wide array of bioactive molecules. Numerous derivatives have been synthesized and evaluated for various biological activities. However, a specific examination of the literature for the use of this compound as a starting material or building block for more complex molecules did not yield any documented examples. While its structural features—a primary aromatic amine, a sulfonamide linkage, and methoxy (B1213986) and isobutyl groups—offer potential handles for chemical modification, there is no published research that demonstrates its practical application in the synthesis of other known bioactive compounds.

Exploration in Targeted Delivery Systems for Research Compounds (e.g., PEGylated liposomes for in vitro studies)

Targeted delivery systems, such as PEGylated liposomes, are designed to enhance the delivery of therapeutic or research compounds to specific cells or tissues, thereby increasing efficacy and reducing off-target effects. An extensive search of the literature found no studies exploring the encapsulation or conjugation of this compound with PEGylated liposomes or any other targeted delivery system for in vitro or in vivo research. The investigation of a compound's compatibility and efficacy within such delivery platforms is a specialized area of research, and it appears that this compound has not been a candidate for such studies based on available scientific reports.

Challenges and Future Perspectives in the Research of 4 Amino N Isobutyl 2 Methoxybenzenesulfonamide

Development of Novel and Efficient Synthetic Routes for Complex Analogues

A primary challenge in the progression of 4-Amino-N-isobutyl-2-methoxybenzenesulfonamide research lies in the synthesis of structurally complex analogues. The creation of diverse chemical libraries is fundamental for establishing robust structure-activity relationships (SAR) and for optimizing properties such as potency, selectivity, and metabolic stability.

The synthesis of substituted benzenesulfonamides typically involves multi-step sequences. nih.gov A significant hurdle is the construction of quaternary carbon centers, which can be sterically hindered, often requiring multi-step approaches that must be compatible with reactive functional groups. nih.gov For analogues of this compound, this could involve modifying the isobutyl group, the methoxy (B1213986) substituent, or the aminophenyl core. Developing synthetic routes that are both efficient and versatile is a key objective. Future advancements may focus on:

Catalytic Methods: Employing transition metal catalysts, such as copper(I), could enable novel bond formations, like C-N bond construction under milder conditions, which is crucial for synthesizing sterically hindered analogues. nih.gov

Late-Stage Functionalization: Developing methods for the direct functionalization of C-H bonds on the benzenesulfonamide (B165840) scaffold would provide a more efficient way to generate a wide range of analogues from a common intermediate, bypassing the need for de novo synthesis for each new compound.

Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate scalability for the synthesis of key intermediates and final compounds.

The table below outlines potential synthetic strategies and the challenges associated with them for creating analogues of this compound.

Synthetic StrategyDescriptionKey ChallengesPotential Advantages
Diversity-Oriented Synthesis Building a library of structurally diverse analogues by systematically modifying different parts of the molecule.Protecting group strategies; purification of large numbers of compounds.Rapid exploration of chemical space; identification of novel SAR.
Fragment-Based Synthesis Assembling analogues from smaller, pre-functionalized fragments.Identification of robust and high-yielding coupling reactions.Modular approach; efficient library generation.
Biocatalysis Using enzymes to perform specific chemical transformations.Enzyme stability and substrate specificity; reaction conditions.High selectivity (regio-, stereo-, enantio-); environmentally friendly.

Refinement of Biological Target Deconvolution and Mechanistic Elucidation Methods

A significant challenge in modern drug discovery is the precise identification of the molecular targets responsible for a compound's observed biological effects, a process known as target deconvolution. semanticscholar.org For a relatively underexplored compound like this compound, identifying its specific biological targets is a critical step toward understanding its mechanism of action and potential therapeutic applications.

Traditional target-based screening has limitations, as many small molecules interact with multiple targets. nih.gov Therefore, phenotype-based screening, which identifies compounds that produce a desired effect in cells or organisms, followed by target deconvolution, is gaining prominence. semanticscholar.orgnih.gov Future research will need to leverage a combination of advanced techniques to elucidate the targets of this compound.

Key Target Deconvolution Strategies:

MethodPrincipleApplication to this compound
Affinity Chromatography The compound is immobilized on a solid support to "pull down" its binding partners from cell lysates. technologynetworks.comIdentifying proteins that directly and physically interact with the compound.
Chemical Proteomics Uses probes to label and identify protein targets within a complex biological sample. fao.orgMapping the interaction landscape of the compound in a cellular context.
Cellular Thermal Shift Assay (CETSA) Based on the principle that a compound binding to its target protein increases the protein's thermal stability. fao.orgConfirming direct target engagement within intact cells without modifying the compound.
Computational Target Prediction Utilizes algorithms that predict potential targets based on chemical similarity to compounds with known targets. researchgate.netGenerating initial hypotheses for experimental validation.

Once putative targets are identified, elucidating the precise mechanism of action requires further investigation into how the compound modulates the target's function and the downstream effects on cellular pathways.

Integration of Advanced Computational and Experimental Approaches for Rational Design

The rational design of new analogues of this compound with improved properties can be significantly accelerated by integrating computational and experimental methods. mdpi.com This synergistic approach allows for the prediction of molecular interactions and properties before undertaking costly and time-consuming synthesis and testing. openmedicinalchemistryjournal.compatsnap.com

Computational tools can be broadly categorized into ligand-based and structure-based methods. mdpi.com

Structure-Based Design: If the three-dimensional structure of a biological target is known, molecular docking simulations can predict how compounds like this compound and its analogues will bind. patsnap.com This information can guide the design of new molecules with enhanced binding affinity and selectivity.

Ligand-Based Design: When a target's structure is unknown, but a set of active molecules has been identified, quantitative structure-activity relationship (QSAR) models and pharmacophore modeling can be used to identify the key chemical features required for biological activity. mdpi.com

The future of rational drug design for this class of compounds will involve an iterative cycle of computational modeling, chemical synthesis, and biological testing. For instance, a molecular docking study might suggest a modification to the isobutyl group to improve binding to a target enzyme. nih.gov This analogue would then be synthesized and tested experimentally. The results of this test would then be used to refine the computational model, leading to a more accurate predictive tool for the next round of design. mdpi.com

Emerging Research Directions and Underexplored Biological Applications

While the sulfonamide functional group is historically associated with antimicrobial drugs, its presence in a wide array of biologically active compounds highlights its versatility. The specific substitution pattern of this compound suggests that its biological activities could extend far beyond this traditional role. Benzenesulfonamides are known to interact with a variety of enzymes, making them valuable scaffolds for drug discovery in numerous disease areas. nih.gov

Potential Underexplored Applications:

Enzyme Inhibition: The sulfonamide moiety is a key zinc-binding group in many carbonic anhydrase inhibitors, which are used to treat glaucoma, cancer, and other conditions. nih.gov It is plausible that this compound or its analogues could be designed as selective inhibitors of specific enzyme isoforms.

Anticancer Activity: Some sulfonamide derivatives have shown promise as anticancer agents by targeting pathways involved in tumor growth and proliferation. nih.gov

Neurological Disorders: Given that certain sulfonamides can modulate ion channels and receptors in the central nervous system, there is potential for developing analogues for treating conditions like epilepsy or neuropathic pain.

Antiviral Agents: Research has identified certain sulfonamides as inhibitors of viral enzymes, such as proteases or polymerases.

Future research should focus on screening this compound and a library of its analogues against a broad panel of biological targets to uncover novel therapeutic opportunities. The exploration of these emerging applications, guided by the advanced synthetic, deconvolution, and computational methods described, will define the future landscape of research for this promising chemical entity.

Q & A

Q. What are the recommended synthetic routes and purification methods for 4-Amino-N-isobutyl-2-methoxybenzenesulfonamide?

Methodological Answer: The synthesis typically involves sulfonylation of a substituted aniline precursor. A common approach includes:

Sulfonyl Chloride Intermediate : React 2-methoxy-4-aminobenzenesulfonyl chloride with isobutylamine in anhydrous dichloromethane under nitrogen, followed by quenching with ice-water to precipitate the product .

Purification : Use recrystallization from ethanol/water (3:1 v/v) or column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water mobile phase) .

Q. Key Parameters Table :

StepReaction ConditionsYield (%)Purity (HPLC)
Sulfonylation0°C, 4h, DCM75–85≥95%
RecrystallizationEthanol/water, 60°C90≥99%

Q. How can researchers optimize solubility and stability for in vitro assays?

Methodological Answer:

  • Solubility Screening : Test solvents like DMSO (primary stock), PBS (pH 7.4), or aqueous buffers with 0.1% Tween-80. Use dynamic light scattering (DLS) to detect aggregation .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via LC-MS to identify hydrolytic or oxidative degradation products. Stabilize with antioxidants (e.g., 0.01% BHT) in lyophilized formulations .

Q. What spectroscopic and crystallographic techniques confirm structural identity?

Methodological Answer:

  • NMR : Assign peaks using 1H^1H- and 13C^{13}C-NMR in DMSO-d6d_6. Key signals:
    • NH2_2: δ 6.2–6.5 (broad singlet)
    • Isobutyl CH3_3: δ 1.0–1.2 (doublet) .
  • X-ray Crystallography : Grow single crystals via slow evaporation. Refine structures using SHELXL-97; validate hydrogen bonding (e.g., N–H···O=S interactions) .

Advanced Research Questions

Q. How can computational methods enhance reaction design for sulfonamide derivatives?

Methodological Answer:

  • Reaction Path Search : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model transition states and intermediates. Compare activation energies for competing pathways (e.g., sulfonylation vs. hydrolysis) .
  • Machine Learning : Train models on existing sulfonamide reaction datasets (e.g., temperature, solvent polarity, yield) to predict optimal conditions for novel analogs .

Q. Case Study Table :

ParameterComputational PredictionExperimental Validation
SolventDichloromethane82% yield
Temperature0°CMinimal hydrolysis

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Meta-Analysis : Aggregate data from PubChem, ChEMBL, and in-house assays. Normalize activity metrics (e.g., IC50_{50}) using standardized protocols (e.g., ATP-based viability assays) .
  • Bias Mitigation : Apply statistical weighting for assay variability (e.g., cell line heterogeneity, incubation time). Use ANOVA to identify outliers .

Q. What advanced techniques establish structure-activity relationships (SAR) for sulfonamide pharmacophores?

Methodological Answer:

  • 3D-QSAR : Perform CoMFA or CoMSIA on a library of analogs. Correlate steric/electrostatic fields with activity (e.g., carbonic anhydrase inhibition) .
  • Protein-Ligand MD Simulations : Run 100-ns trajectories in GROMACS to analyze binding stability (e.g., sulfonamide-Zn2+^{2+} coordination in active sites) .

Q. SAR Insights Table :

SubstituentHydrophobic ContactActivity (IC50_{50}, nM)
IsobutylVal154, Leu19812.3
n-PropylPhe131, Leu19845.7

Q. How to design experiments for detecting and quantifying sulfonamide degradation byproducts?

Methodological Answer:

  • LC-HRMS : Use a Q-TOF mass spectrometer in positive ESI mode. Fragment ions (MS/MS) identify cleavage products (e.g., loss of SO2_2 or isobutylamine) .
  • Ecotoxicity Assays : Test byproducts on Daphnia magna (OECD 202) to assess environmental impact .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.